molecular formula C15H9ClF2N2S B12489828 N-(4-chlorophenyl)-4-(2,4-difluorophenyl)-1,3-thiazol-2-amine

N-(4-chlorophenyl)-4-(2,4-difluorophenyl)-1,3-thiazol-2-amine

Cat. No.: B12489828
M. Wt: 322.8 g/mol
InChI Key: IICFGVGHRQVGKU-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-(2,4-difluorophenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole class of heterocyclic compounds It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Properties

Molecular Formula

C15H9ClF2N2S

Molecular Weight

322.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-(2,4-difluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C15H9ClF2N2S/c16-9-1-4-11(5-2-9)19-15-20-14(8-21-15)12-6-3-10(17)7-13(12)18/h1-8H,(H,19,20)

InChI Key

IICFGVGHRQVGKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=CS2)C3=C(C=C(C=C3)F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-(2,4-difluorophenyl)-1,3-thiazol-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-chloroaniline with 2,4-difluorobenzaldehyde in the presence of a base, followed by cyclization with a sulfur source to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-(2,4-difluorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The chlorophenyl and difluorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-4-(2,4-difluorophenyl)-1,3-thiazol-2-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-(2,4-difluorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways or induce cell death through apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-4-(2,4-difluorophenyl)-1,3-thiazol-2-amine: shares structural similarities with other thiazole derivatives, such as:

Uniqueness

The presence of both chlorophenyl and difluorophenyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. These features distinguish it from other thiazole derivatives and contribute to its diverse applications in scientific research and industry.

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